(1-methylcyclohexyl)methyl trifluoromethanesulfonate
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Overview
Description
(1-methylcyclohexyl)methyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H15F3O3S . This compound is typically a colorless liquid and is known for its high solubility in common organic solvents and its stability under normal conditions .
Preparation Methods
The synthesis of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves several chemical reactions. One common method is the reaction of trifluoromethanesulfonic acid with 1-methyl-cyclohexylmethanol under acidic conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure high yield and purity . Industrial production methods may involve electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation to obtain the desired ester .
Chemical Reactions Analysis
(1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Esterification: It can act as a catalyst in esterification reactions, facilitating the formation of esters from alcohols and acids.
Acylation: It is used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, dichloromethane, and various catalysts . The major products formed depend on the specific reaction conditions and the reactants involved.
Scientific Research Applications
(1-methylcyclohexyl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can then undergo further transformations . This property is particularly useful in catalyzing reactions such as esterification and acylation .
Comparison with Similar Compounds
(1-methylcyclohexyl)methyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonic anhydride: Used in similar applications but differs in its reactivity and handling requirements.
Trifluoromethanesulfonyl chloride: Another related compound with distinct uses in organic synthesis.
The uniqueness of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H15F3O3S |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(5-3-2-4-6-8)7-15-16(13,14)9(10,11)12/h2-7H2,1H3 |
InChI Key |
XSHQNYOGFPQFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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